molecular formula C15H18FNO B3881443 1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE CAS No. 105919-40-2

1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE

Cat. No.: B3881443
CAS No.: 105919-40-2
M. Wt: 247.31 g/mol
InChI Key: UIMAWPSUTFCVGO-JXMROGBWSA-N
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Description

1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE is a synthetic organic compound that features a fluorophenyl group attached to a propenoyl moiety, which is further connected to a methylpiperidine ring

Preparation Methods

The synthesis of 1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Propenoyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate propenoyl reagent under basic conditions to form the intermediate.

    Cyclization with Methylpiperidine: The intermediate is then reacted with 2-methylpiperidine under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propenoyl and piperidine moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE can be compared with other similar compounds, such as:

    1-(3-(4-CHLOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    1-(3-(4-METHOXYPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE: The presence of a methoxy group can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(16)9-6-13/h5-10,12H,2-4,11H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMAWPSUTFCVGO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105919-40-2
Record name Piperidine, 1-(3-(4-fluorophenyl)-1-oxo-2-propenyl)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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